

physical and chemical properties of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

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Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethoxy)benzoic acid

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An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethoxy)benzoic Acid

Notice: Information regarding "**4-Fluoro-3-(trifluoromethoxy)benzoic acid**" is not readily available in public chemical databases and literature. The following guide pertains to the closely related and well-documented compound, 4-Fluoro-3-(trifluoromethyl)benzoic acid, due to the prevalence of information on this analogue.

Introduction

4-Fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents. The presence of these electron-withdrawing groups enhances the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

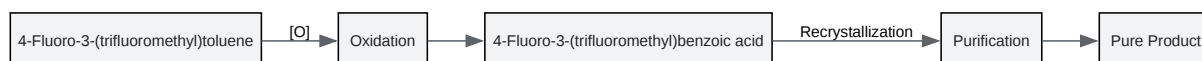
Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)benzoic acid is presented below.

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | [1] |
| CAS Number | 67515-55-3 | [1][2] |
| Molecular Formula | C ₈ H ₄ F ₄ O ₂ | [1] |
| Molecular Weight | 208.11 g/mol | [1][2] |
| Appearance | White to off-white powder or crystalline powder | [2] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Slightly soluble in DMSO and methanol. | [3] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic acid is not readily available in the searched literature, a general synthetic approach can be inferred from related transformations. A plausible route involves the oxidation of the corresponding toluene derivative.



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Caption: General synthetic workflow for 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol (General Example for Oxidation of a Toluene Derivative):

A suitable oxidizing agent, such as potassium permanganate (KMnO_4) or chromic acid, would be added to a solution of 4-fluoro-3-(trifluoromethyl)toluene in an appropriate solvent (e.g., water, acetic acid, or a mixture). The reaction mixture would be heated to reflux for a specified period to ensure complete oxidation of the methyl group to a carboxylic acid. Upon completion, the reaction mixture would be cooled, and any manganese dioxide (if KMnO_4 is used) would be removed by filtration. The filtrate would then be acidified to precipitate the crude 4-fluoro-3-(trifluoromethyl)benzoic acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure carboxylic acid.

Spectroscopic Analysis

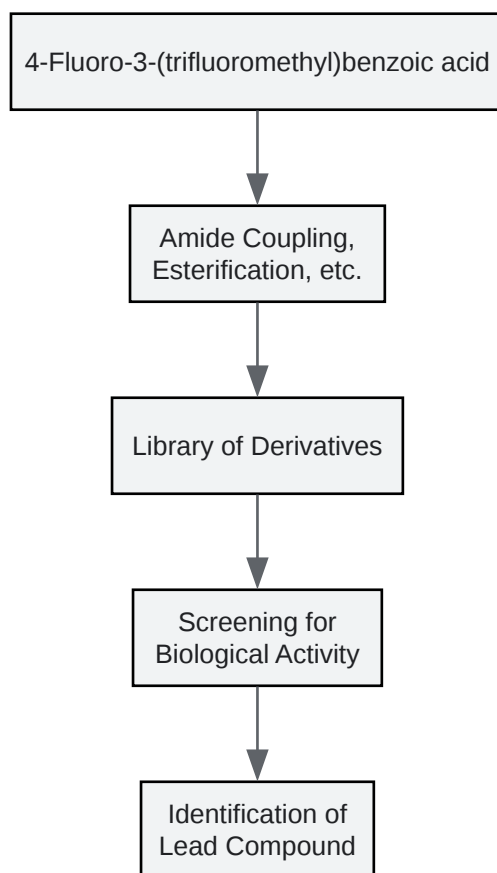
Spectroscopic data is crucial for the structural confirmation of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

| Technique | Expected Features |
|---------------------|---|
| ^1H NMR | Signals in the aromatic region corresponding to the three protons on the benzene ring. A downfield singlet for the carboxylic acid proton. |
| ^{13}C NMR | Resonances for the eight carbon atoms, including the carboxyl carbon and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling). |
| ^{19}F NMR | Two distinct signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 3000 cm^{-1}), the C=O stretch (around 1700 cm^{-1}), and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (208.11 g/mol). |

Applications in Drug Development and Research

4-Fluoro-3-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[4] The presence of the fluoro and trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of the parent molecule.

Logical Relationship for Drug Discovery Application:



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Caption: Role as an intermediate in drug discovery.

While specific signaling pathways directly involving 4-Fluoro-3-(trifluoromethyl)benzoic acid are not detailed in the available literature, its derivatives are investigated for a range of therapeutic targets. For instance, fluorinated benzoic acid derivatives are explored as building blocks for kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The unique electronic properties of the fluorinated substituents can lead to enhanced binding interactions with target proteins.

Safety and Handling

4-Fluoro-3-(trifluoromethyl)benzoic acid is classified as an irritant.[1]

- Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

- Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. Store in a well-ventilated place.[1]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Fluoro-3-(trifluoromethyl)benzoic acid is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through standard organic chemistry transformations. The unique properties conferred by its fluorine substituents make it an attractive starting material for the development of novel compounds with enhanced biological and material properties. Further research into the specific biological activities and applications of its derivatives is warranted.

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